

Xanomeline-d3: A Technical Guide for Schizophrenia and Alzheimer's Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline is a potent muscarinic acetylcholine receptor agonist with a preferential affinity for the M1 and M4 receptor subtypes.[1] These receptors are critically involved in cognitive processes and the modulation of dopamine pathways, making them promising targets for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[2] The deuterated form, **Xanomeline-d3**, is a stable isotope-labeled version of Xanomeline used in research settings, often as an internal standard for quantitative analysis or to explore potential pharmacokinetic advantages.[3] This technical guide provides an in-depth overview of Xanomeline, its mechanism of action, quantitative data from key studies, experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action

Xanomeline functions as a selective M1 and M4 muscarinic receptor agonist.[4] Its therapeutic effects in schizophrenia and Alzheimer's disease are believed to be mediated through the distinct roles of these two receptor subtypes in the central nervous system.

M1 Receptor Activation: The M1 receptor is highly expressed in the cortex and hippocampus, regions crucial for learning and memory.[2] Activation of M1 receptors is thought to enhance cognitive function, a key area of deficit in both schizophrenia and Alzheimer's disease.[5][6]



M4 Receptor Activation: M4 receptors are abundant in the striatum and are involved in the regulation of dopamine release.[2] By acting on M4 autoreceptors on cholinergic interneurons, Xanomeline can indirectly modulate dopamine signaling, which is implicated in the positive symptoms of schizophrenia.[7]

This dual mechanism of action allows Xanomeline to potentially address both the cognitive and psychotic symptoms associated with these disorders.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of Xanomeline and its combination with the peripherally acting muscarinic antagonist trospium (KarXT).

Table 1: Receptor Binding Affinity of Xanomeline

Receptor Subtype	Ki (nM)	Notes
Muscarinic M1	low teen range	High affinity.[8]
Muscarinic M4	low teen range	High affinity.[8]
Muscarinic M2	30s or higher	Lower affinity compared to M1/M4.[8]
Muscarinic M3	30s or higher	Lower affinity compared to M1/M4.[8]
Muscarinic M5	30s or higher	Lower affinity compared to M1/M4.[8]
Serotonin 5-HT1	> 120	Appreciable affinity.[8]
Serotonin 5-HT2	> 120	Appreciable affinity.[8]

Table 2: Efficacy of KarXT (Xanomeline-Trospium) in Schizophrenia (EMERGENT Clinical Trials)



Trial	Primary Outcome	KarXT Change from Baseline	Placebo Change from Baseline	P-value
EMERGENT-2	PANSS Total Score (at Week 5)	-21.2 points	-11.6 points	<0.0001
EMERGENT-3	PANSS Total Score (at Week 5)	-20.6 points	-12.2 points	<0.001

PANSS: Positive and Negative Syndrome Scale

Table 3: Efficacy of Xanomeline in Alzheimer's Disease

Study	Primary Outcome	Xanomeline (75 mg t.i.d.)	Placebo	P-value
Bodick et al. (1997)	ADAS-Cog Score (at 6 months)	Statistically significant improvement	-	= 0.045
Veroff et al. (1998)	CNTB Summary Score (ITT analysis)	Statistically significant improvement	-	≤ 0.05

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CNTB: Computerized Neuropsychological Test Battery; ITT: Intent-to-Treat

Experimental Protocols

Detailed methodologies for key clinical trials are outlined below.

EMERGENT-2 and EMERGENT-3 Trials (Schizophrenia)

Study Design: These were 5-week, randomized, double-blind, placebo-controlled, flexible-dose, inpatient phase 3 trials.[9][10]



- Participant Population: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia who
 were experiencing an acute exacerbation of psychosis requiring hospitalization.[9][11] Key
 inclusion criteria included a Positive and Negative Syndrome Scale (PANSS) total score of
 ≥80 and a Clinical Global Impression-Severity (CGI-S) score of ≥4.[12]
- Dosing Regimen:
 - Days 1-2: Xanomeline 50 mg / Trospium 20 mg twice daily.[9]
 - Days 3-7: Xanomeline 100 mg / Trospium 20 mg twice daily.[9]
 - Day 8 onwards: Flexible dosing with an optional increase to Xanomeline 125 mg / Trospium 30 mg twice daily, with the option to return to the 100/20 mg dose based on tolerability.[9]
- Primary Outcome Measure: Change from baseline in PANSS total score at week 5.[9]
- Secondary Outcome Measures: Changes in PANSS positive and negative subscale scores, and CGI-S score.[12]

Bodick et al. (1997) Alzheimer's Disease Trial

- Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial, followed by a 1-month single-blind placebo washout.[13]
- Participant Population: 343 patients with probable Alzheimer's disease.[13]
- Dosing Regimen: Patients received fixed doses of Xanomeline (25, 50, or 75 mg three times a day) or placebo.[14]
- Primary Outcome Measures:
 - Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[13]
 - Clinician's Interview-Based Impression of Change (CIBIC+).[13]

Synthesis of Deuterated Xanomeline (Xanomeline-d3)



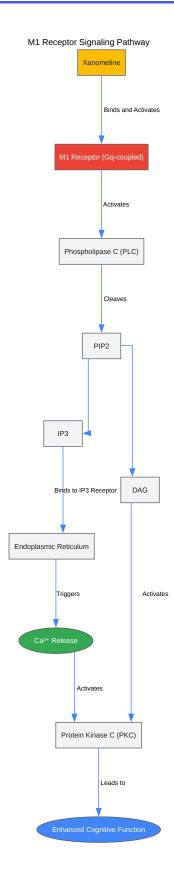
The synthesis of deuterated Xanomeline is described in patent literature and typically involves the use of deuterated starting materials.[6][15] The general approach is to introduce deuterium at specific positions of the molecule to achieve a desired level of deuterium enrichment.[6] This can be accomplished through various chemical reactions, and the final product's deuterium incorporation is confirmed using analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]

Preclinical Behavioral Models

Xanomeline's antipsychotic-like effects have been evaluated in various preclinical models. A common model involves assessing the attenuation of amphetamine-induced locomotor hyperactivity in rodents.[16] These studies have demonstrated that Xanomeline's efficacy in this model is dependent on both M1 and M4 receptor activation.[16] Other models used to predict antipsychotic activity include those that measure conditioned avoidance response and prepulse inhibition.[17]

Visualizations Signaling Pathways and Experimental Workflow

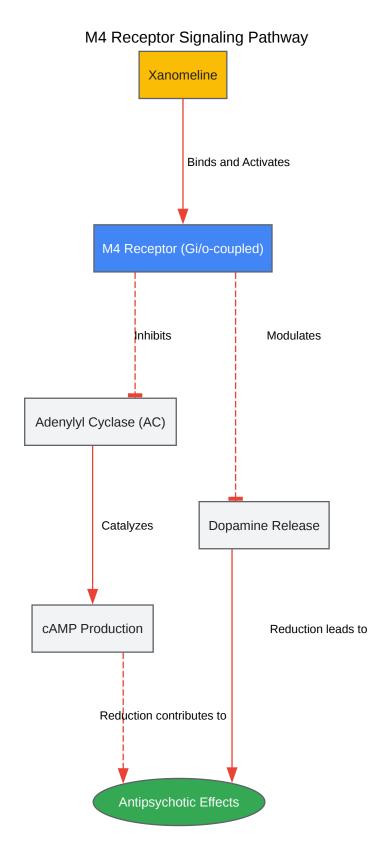




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Caption: M1 Receptor Signaling Pathway activated by Xanomeline.

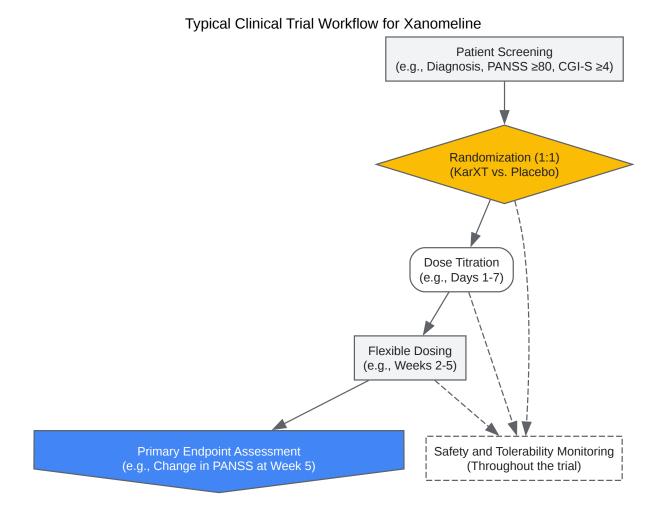




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Caption: M4 Receptor Signaling Pathway and its role in antipsychotic effects.





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Caption: A simplified workflow of the EMERGENT clinical trials.

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